2-(1H-benzimidazol-2-yl)benzo[f]chromen-3-one
Overview
Description
Benzimidazole derivatives are a class of compounds that have been widely studied due to their diverse biological activities . They are often used as intermediates in the preparation of new biological materials .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves reactions with various types of substrates. For example, one study describes the preparation of a similar compound in two steps. The first step involved the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to yield a benzimidazole derivative .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be analyzed using various spectroscopic techniques. For instance, vibrational spectroscopy and quantum computational studies can provide information on the optimized geometrical structure, electronic, and vibrational features of these compounds .Chemical Reactions Analysis
The chemical reactions involving benzimidazole derivatives can be complex and varied. They often involve nucleophilic aromatic substitution reactions .Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to show a broad range of biological activities .
Biochemical Pathways
Imidazole derivatives, which share structural similarities with nsc201774, are known to affect a wide range of biochemical pathways . These pathways and their downstream effects can vary significantly depending on the specific derivative and its targets.
Result of Action
Imidazole derivatives have been reported to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(1H-benzimidazol-2-yl)benzo[f]chromen-3-one in lab experiments is its ability to selectively target certain enzymes and signaling pathways. This makes it a useful tool for studying the mechanisms of various diseases and disorders. However, one limitation of using this compound in lab experiments is its potential toxicity. Careful dose optimization and monitoring is necessary to ensure that the compound does not have adverse effects on cells or animals.
Future Directions
There are several future directions for research on 2-(1H-benzimidazol-2-yl)benzo[f]chromen-3-one. One area of interest is its potential use in cancer therapy. Further studies are needed to determine the optimal dose and treatment regimen for this compound in cancer patients. Another area of interest is its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies are needed to determine the effectiveness of this compound in protecting against oxidative stress and reducing inflammation in the brain. Finally, further research is needed to explore the potential of this compound in immunology, particularly in the treatment of autoimmune disorders.
Scientific Research Applications
2-(1H-benzimidazol-2-yl)benzo[f]chromen-3-one has been extensively studied for its potential applications in scientific research. It has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various fields of research. Some of the areas where this compound has been studied include cancer research, neurology, and immunology.
Safety and Hazards
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)benzo[f]chromen-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O2/c23-20-15(19-21-16-7-3-4-8-17(16)22-19)11-14-13-6-2-1-5-12(13)9-10-18(14)24-20/h1-11H,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBQQUVVVGSWHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=NC5=CC=CC=C5N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60308059 | |
Record name | 2-(1H-Benzimidazol-2-yl)-3H-naphtho[2,1-b]pyran-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60308059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35078-19-4 | |
Record name | NSC201774 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201774 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(1H-Benzimidazol-2-yl)-3H-naphtho[2,1-b]pyran-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60308059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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